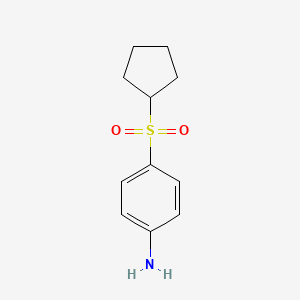

4-(Cyclopentylsulfonyl)aniline

描述

Significance of Sulfonyl Aniline (B41778) Derivatives in Chemical and Pharmaceutical Sciences

The sulfonyl aniline scaffold is a privileged structure in the chemical and pharmaceutical sciences, a testament to its versatile utility. frontiersin.orgnih.gov In medicinal chemistry, the incorporation of a sulfonyl aniline group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The sulfonyl group, with its ability to act as a hydrogen bond acceptor, can facilitate crucial interactions with biological targets such as enzymes and receptors. thieme-connect.com This has led to the integration of the sulfonyl aniline motif into a wide range of therapeutic agents. nih.govresearchgate.net For instance, this structural unit is present in drugs developed as Bcl-2 protein inhibitors, DP receptor antagonists, and histamine (B1213489) H1-receptor blockers. frontiersin.orgfrontiersin.org

Beyond the realm of pharmaceuticals, sulfonyl aniline derivatives are valuable intermediates in organic synthesis. The reactivity of both the aniline and sulfonyl components allows for a variety of chemical transformations, making them key building blocks for more complex molecular architectures. ontosight.airesearchgate.net In materials science, the inherent properties of aniline derivatives, such as their role in conducting polymers, open up avenues for the development of novel materials with specific electronic or optical characteristics. ontosight.ai The study of the fluorescence of aniline derivatives, for example, provides insights into their electronic structure and potential applications in sensors and imaging. nih.gov

The following table provides a summary of the key areas where sulfonyl aniline derivatives have a significant impact:

| Field | Significance |

| Medicinal Chemistry | Core component of various drugs, influencing biological activity through hydrogen bonding and other interactions. frontiersin.orgnih.govresearchgate.netfrontiersin.org |

| Organic Synthesis | Versatile intermediates for the construction of complex organic molecules. ontosight.airesearchgate.net |

| Materials Science | Potential applications in the development of conducting polymers and other functional materials. ontosight.ai |

Historical Context of Sulfonyl Anilines in Organic Synthesis and Drug Discovery

The journey of sulfonyl anilines in scientific research is intrinsically linked to the broader history of sulfonamides, which famously began with the discovery of their antibacterial properties in the early 20th century. This initial breakthrough paved the way for extensive research into sulfur-containing compounds in medicine. nih.gov Traditionally, the synthesis of sulfonyl anilines relied on well-established but often harsh chemical methods. The classical approach involves the reaction of an aniline with a sulfonyl chloride in the presence of a base. thieme-connect.com While effective, these methods can lack efficiency and may not be suitable for the synthesis of complex or sensitive molecules.

In recent years, the field has seen a significant shift towards the development of more sophisticated and milder synthetic strategies. The limitations of traditional methods, such as the poor solubility of reactants like sulfinate salts in organic solvents and the instability of reagents like aryldiazonium salts, have driven innovation. nih.gov Modern techniques, such as visible-light-mediated photoredox catalysis, have emerged as powerful tools for the sulfonylation of anilines. frontiersin.orgnih.govfrontiersin.orgresearchgate.net These methods offer several advantages, including milder reaction conditions, greater functional group tolerance, and the ability to perform late-stage functionalization on complex molecules. The use of sulfonyl fluorides as stable and modifiable sulfonylation reagents represents a significant advancement in this area. frontiersin.orgnih.govfrontiersin.org

The evolution of synthetic methodologies is summarized below:

| Era | Dominant Synthetic Methods | Key Characteristics |

| Early to Mid-20th Century | Classical sulfonamide synthesis (e.g., aniline and sulfonyl chloride). thieme-connect.com | Often harsh conditions, limited substrate scope. |

| Late 20th to Early 21st Century | Development of new reagents and catalytic systems. | Improved efficiency and functional group tolerance. |

| Contemporary Research | Visible-light-mediated photoredox catalysis, use of sulfonyl fluorides. frontiersin.orgnih.govfrontiersin.orgresearchgate.net | Mild conditions, late-stage functionalization, improved atom economy. nih.gov |

Research Trajectories for 4-(Cyclopentylsulfonyl)aniline

While the broader class of sulfonyl anilines is well-documented, research specifically targeting this compound is more niche. However, its structural features suggest several potential avenues for investigation. The presence of the cyclopentyl group introduces a non-aromatic, lipophilic component that can influence the molecule's solubility and binding to biological targets. acs.org

Current and future research on this compound and its derivatives is likely to focus on several key areas. In medicinal chemistry, it could be explored as a building block for the synthesis of novel therapeutic agents. The specific steric and electronic properties of the cyclopentylsulfonyl group may offer advantages in designing inhibitors for specific enzymes or receptors where a bulky, non-planar substituent is desirable. nih.gov

In the field of organic synthesis, this compound can serve as a valuable starting material. The aniline nitrogen can be readily functionalized, and the sulfonyl group can potentially be modified, allowing for the creation of a library of derivatives for further study. The synthesis of this compound itself, likely through the sulfonylation of aniline with cyclopentanesulfonyl chloride, provides a platform for optimizing and exploring modern synthetic methodologies.

The table below outlines the key properties and potential research directions for this compound:

| Property | Value/Description | Reference |

| CAS Number | 86810-83-5 | accelachem.combldpharm.com |

| Molecular Formula | C11H15NO2S | accelachem.combldpharm.com |

| Molecular Weight | 225.31 g/mol | accelachem.combldpharm.com |

| Potential Research Areas | - Intermediate in medicinal chemistry and drug discovery. - Building block in organic synthesis. - Investigation of its biological activities. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclopentylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGOJORVZBRFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514009 | |

| Record name | 4-(Cyclopentanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86810-83-5 | |

| Record name | 4-(Cyclopentanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentylsulfonyl Aniline and Analogues

Strategies for Carbon-Sulfur Bond Formation in Sulfonylanilines

The formation of the aryl-sulfonyl bond is a critical step in the synthesis of sulfonylanilines. Modern synthetic chemistry offers several powerful methods to construct this linkage, ranging from classical coupling reactions to advanced light-mediated protocols.

Visible-Light-Mediated Sulfonylation Approaches for Substituted Anilines

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the direct sulfonylation of anilines. rsc.orgrsc.org These methods offer an advantage over harsher, traditional techniques by operating under gentle reaction conditions. nih.gov One approach involves the reaction of aniline (B41778) derivatives with sulfinate salts, which are stable and easy to handle. rsc.orgrsc.org This process generates sulfonyl radicals that then couple with the aniline ring. rsc.org

Another strategy utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents. nih.govfrontiersin.org This visible-light-mediated reaction proceeds with moderate to good efficiency and is suitable for late-stage functionalization, highlighting its utility in synthesizing complex and diverse sulfones. nih.gov The mechanism involves the generation of a sulfonyl radical from the sulfonyl fluoride (B91410), which then undergoes C-H bond sulfonylation with the aniline. nih.gov Furthermore, sulfonamides themselves can be used as sulfonylation agents under visible light, proceeding through N-S bond activation to achieve the desired C-H sulfonylation of anilines. acs.org

Table 1: Visible-Light-Mediated Sulfonylation Reagents for Anilines

| Sulfonyl Source | Key Features | Relevant Citation(s) |

|---|---|---|

| Sulfinate Salts | Bench-stable reagents; straightforward generation of sulfonyl radicals. | rsc.orgrsc.org |

| Sulfonyl Fluorides | Modifiable and stable; suitable for late-stage functionalization. | nih.govfrontiersin.org |

Coupling Reactions Involving Sulfonyl Chlorides with Amines

The most classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net This approach is straightforward and often provides high yields. acs.org For the synthesis of a compound like 4-(Cyclopentylsulfonyl)aniline, this would typically involve reacting 4-aminobenzenesulfonyl chloride with a cyclopentyl nucleophile or, more commonly, reacting aniline with cyclopentanesulfonyl chloride.

The synthesis of the related isomer, 2-(Cyclopentylsulfonyl)aniline, exemplifies this method, where cyclopentanesulfonyl chloride is reacted with aniline in a basic medium like pyridine (B92270) or triethylamine. Despite its effectiveness, this method has drawbacks, including the often-difficult preparation of the sulfonyl chloride precursors and their potential for hydrolysis. researchgate.netacs.org To circumvent the issues associated with unstable sulfonyl chlorides, one-pot procedures have been developed. For instance, a Sandmeyer-type reaction can convert anilines into their corresponding sulfonyl chlorides using a stable SO₂ surrogate like DABSO, which can then be directly reacted with an amine without isolation. acs.org

Table 2: Comparison of Sulfonyl Chloride Coupling Methods

| Method | Description | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Classic Coupling | Amine reacts with a pre-formed sulfonyl chloride in the presence of a base. | Simple, reliable, high yields. | Sulfonyl chlorides can be unstable and difficult to prepare/handle. | researchgate.net |

| One-Pot Sandmeyer | Aniline is converted in situ to a sulfonyl chloride, which then reacts with an amine. | Avoids isolation of energetic or unstable intermediates; operationally simple. | Requires specific catalysts (e.g., CuCl₂) and reagents. | acs.org |

Radical Chemistry in Sulfonylaniline Synthesis

Radical intermediates play a crucial role in many modern sulfonylation reactions. nih.gov In visible-light-mediated processes, the photocatalyst absorbs light and initiates an electron transfer, leading to the formation of a sulfonyl radical from precursors like sulfinate salts or sulfonyl fluorides. nih.govrsc.org This highly reactive sulfonyl radical then adds to the electron-rich aniline ring to form the C-S bond. rsc.orgresearchgate.net

The insertion of sulfur dioxide (SO₂) via a radical process is another key strategy. researchgate.net A radical intermediate is generated in situ, which then traps SO₂ to form a sulfonyl radical. This intermediate is central to triggering further radical additions to form the final sulfone product. researchgate.net Radical-nucleophilic aromatic substitution (SRN1) also represents a pathway where a radical anion intermediate is formed from an aryl halide, which then collapses to an aryl radical. This aryl radical can react with a sulfur-containing nucleophile to ultimately form the sulfonylaniline structure. wikipedia.org These radical-based methods are valued for their ability to create complex molecules under mild conditions. nih.gov

Approaches for Aniline Moiety Introduction and Modification

The aniline core of the target molecule can be synthesized through various established transformations, most notably by the reduction of a corresponding nitroarene or through the substitution of a leaving group on the aromatic ring.

Reduction of Nitroarene Precursors to Aniline Derivatives

The reduction of nitroarenes is a fundamental and widely employed method for the synthesis of anilines. thieme-connect.com This transformation can be achieved using a variety of reducing agents and catalytic systems, offering a high degree of functional group tolerance. rsc.org A precursor such as 4-cyclopentylsulfonyl-1-nitrobenzene could be efficiently converted to this compound via this route.

Several catalytic systems have been developed for this purpose. Iron-catalyzed reductions, using organosilanes or formic acid as the reducing agent, are effective and tolerate a broad range of functional groups under mild conditions. rsc.orgorganic-chemistry.org Visible-light-induced iron catalysis has also been shown to reduce nitroarenes to anilines efficiently. rsc.org Other methods include the use of a benzothiazoline (B1199338) as a hydrogen donor in a metal-free reduction, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate. thieme-connect.comorganic-chemistry.org The chemoselectivity of these methods is often a key advantage, allowing for the reduction of the nitro group in the presence of other reducible functionalities like ketones, esters, and halogens. organic-chemistry.org

Table 3: Selected Methods for Nitroarene Reduction

| Catalyst/Reagent | Key Features | Citation(s) |

|---|---|---|

| Iron Catalysts | Uses organosilanes or formic acid; wide functional group tolerance. | rsc.orgorganic-chemistry.org |

| Visible-Light/Iron | Photosensitizer-free; mild conditions. | rsc.org |

| Benzothiazoline | Metal-free reduction with a hydrogen donor. | thieme-connect.com |

| Pd/C with Hydrazine | Classic catalytic hydrogenation; can be chemoselective for the nitro group. | organic-chemistry.org |

Nucleophilic Aromatic Substitution Routes for Aryl Halides

Nucleophilic aromatic substitution (SNAr) provides another pathway to aniline derivatives by displacing a leaving group, typically a halide, from an aromatic ring with an amine nucleophile. pressbooks.pub For this reaction to proceed, the aryl halide usually requires activation by strongly electron-withdrawing groups (such as a nitro or sulfonyl group) positioned ortho or para to the leaving group. pressbooks.pubuomustansiriyah.edu.iq The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the loss of the leaving group to restore aromaticity. pressbooks.pubuomustansiriyah.edu.iq

In cases where the aryl halide is not activated by electron-withdrawing groups, the substitution can be forced under harsh conditions (e.g., high temperature and pressure) or by using a very strong base like sodium amide (NaNH₂). pressbooks.pubchemistrysteps.com This latter reaction often proceeds through a different mechanism involving an elimination-addition pathway that forms a highly reactive benzyne (B1209423) intermediate. pressbooks.pubuomustansiriyah.edu.iq The nucleophile then adds to one of the two carbons of the triple bond in the benzyne intermediate. uomustansiriyah.edu.iq

Molecular Rearrangements Leading to Aniline Derivatives

Molecular rearrangements are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. Several classical and modern rearrangement reactions provide effective routes to substituted anilines, which are key precursors for compounds like this compound.

Hofmann Rearrangement The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. wikipedia.orgchemistwizards.com The process involves the in-situ formation of sodium hypobromite, which transforms the amide into an N-bromoamide intermediate. wikipedia.orgyoutube.com Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the primary amine with the expulsion of carbon dioxide. wikipedia.org This method is highly valuable for synthesizing both alkyl and aryl amines. wikipedia.orgchemistwizards.com For instance, benzamide (B126) can be converted to aniline through this process, highlighting its utility in preparing the core aniline structure. youtube.com

Beckmann Rearrangement The Beckmann rearrangement transforms an oxime into a substituted amide. wikipedia.org This reaction is typically catalyzed by an acid, which protonates the oxime's hydroxyl group, turning it into a good leaving group. masterorganicchemistry.com The key step involves the migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate yields the amide. masterorganicchemistry.com While this reaction directly produces amides, these can be further converted to anilines. More relevant to aniline synthesis, the Beckmann rearrangement of ketoximes can be followed by hydrolysis of the resulting amide. The reaction can also be promoted by reagents other than strong acids, such as cyanuric chloride. wikipedia.org

Aza-Brook Rearrangement A more contemporary strategy involves the 1,3-aza-Brook rearrangement, which has been successfully applied to the synthesis of diverse aniline derivatives. nih.govacs.org This reaction involves the intramolecular migration of a silyl (B83357) group from a carbon to a nitrogen atom. acs.org Specifically, researchers have demonstrated that 3-amino-2-(silyl)phenyl triflates can undergo a base-mediated 1,3-aza-Brook rearrangement. acs.org This generates a 3-aminobenzyne intermediate in situ, which can then be trapped by various nucleophiles or cycloaddition partners to afford a wide range of functionalized aniline derivatives. nih.govacs.org Crossover experiments have confirmed the intramolecular nature of this silyl transfer. acs.org

Hofmann-Martius Rearrangement The Hofmann-Martius rearrangement involves the conversion of an N-alkylated aniline into its corresponding ortho- and/or para-alkylated aniline isomer. wikipedia.org The reaction is typically carried out under heat with an acid catalyst, such as hydrochloric acid. wikipedia.org The mechanism is believed to involve the dissociation of the N-alkyl group to form a carbocation, which then attacks the aniline ring in a process similar to a Friedel-Crafts alkylation. wikipedia.org This method allows for the introduction of alkyl groups onto the aromatic ring of aniline.

| Rearrangement | Starting Material | Key Intermediate | Product | Key Features |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate wikipedia.org | Primary Amine (one carbon shorter) wikipedia.org | Converts amides to amines; useful for aromatic amines like aniline from benzamide. youtube.com |

| Beckmann Rearrangement | Ketoxime | Nitrilium ion wikipedia.org | Substituted Amide wikipedia.org | The resulting amide can be a precursor to anilines; stereospecific migration. wikipedia.org |

| 1,3-Aza-Brook Rearrangement | 3-Amino-2-(silyl)phenyl triflate acs.org | 3-Aminobenzyne nih.gov | Functionalized Aniline Derivatives nih.gov | Modern method for diverse aniline synthesis via in-situ aryne formation. acs.org |

| Hofmann-Martius Rearrangement | N-Alkylated Aniline | Carbocation wikipedia.org | Ortho/Para Alkylated Aniline wikipedia.org | Rearranges alkyl groups from the nitrogen to the aromatic ring. wikipedia.org |

Late-Stage Functionalization Strategies in Sulfonylaniline Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis, enabling the rapid generation of analogues for structure-activity relationship studies. For sulfonylanilines, LSF can be approached in two primary ways: by modifying the aniline ring after the sulfonyl group is installed, or by modifying a precursor sulfonamide.

Visible-Light-Mediated Sulfonylation of Anilines A recently developed strategy for the synthesis of sulfonylanilines involves the direct sulfonylation of anilines under visible-light photoredox conditions. nih.gov This method offers mild reaction conditions and broad functional group tolerance. One approach uses stable and modifiable sulfonyl fluorides as the sulfonylation reagent. nih.govfrontiersin.org The reaction is mediated by a photocatalyst and proceeds with moderate to good efficiency for a variety of substituted anilines and sulfonyl fluorides. nih.gov This method's utility in LSF is highlighted by its ability to tolerate various functional groups, making it suitable for complex molecule synthesis. nih.gov For example, para-alkyl-substituted sulfonyl fluorides provide good yields, and groups like bromomethyl and aryl bromide survive the reaction conditions, allowing for further derivatization. nih.gov Another visible-light-mediated method uses sulfinate salts as the sulfonyl radical precursor. rsc.org

Functionalization of Primary Sulfonamides An alternative LSF approach treats the sulfonamide group itself as a versatile synthetic handle. Primary sulfonamides can be converted into other functional groups under mild conditions. chemrxiv.orgnih.gov A key strategy involves the reductive deamination of the primary sulfonamide to a sulfinate salt intermediate. chemrxiv.orgchemrxiv.org This transformation can be catalyzed by N-heterocyclic carbenes (NHCs) via the formation of a transient N-sulfonylimine. chemrxiv.org The resulting sulfinate is a highly versatile intermediate that can be converted into various other functionalities. chemrxiv.orgacs.org For instance, the sulfinate can be trapped with electrophiles or used in cross-coupling reactions. chemrxiv.org This deamination/functionalization strategy is tolerant of most common functional groups, making it exceptionally well-suited for the late-stage diversification of complex, drug-like molecules. nih.govnih.gov

| Strategy | Reagents | Key Intermediate | Advantages |

|---|---|---|---|

| Visible-Light Sulfonylation of Anilines | Anilines, Sulfonyl Fluorides, Photocatalyst nih.govfrontiersin.org | Sulfonyl Radical | Mild conditions, good functional group tolerance, suitable for direct introduction of sulfonyl group onto complex anilines. nih.gov |

| NHC-Catalyzed Deamination of Sulfonamides | Primary Sulfonamides, Aldehyde, NHC catalyst chemrxiv.orgchemrxiv.org | Sulfinate Salt chemrxiv.org | Converts a stable sulfonamide into a versatile sulfinate handle for further diversification. chemrxiv.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion and its fragments. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. In the analysis of 4-(Cyclopentylsulfonyl)aniline, HRMS would be employed to confirm its molecular formula, C₁₁H₁₅NO₂S.

The process involves ionizing the molecule, typically through techniques like electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. nih.gov The high resolving power of these instruments can distinguish between ions with very similar nominal masses, providing a level of certainty that is essential for structural confirmation. chimia.ch

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂S |

| Monoisotopic Mass | 225.0823 g/mol |

| Ionization Mode | ESI-Positive |

| Adduct | [M+H]⁺ |

| Calculated m/z | 226.0896 |

| Measured m/z | Value to be determined experimentally |

| Mass Accuracy (ppm) | Typically < 5 ppm |

The "Calculated m/z" is derived from the sum of the exact masses of the most abundant isotopes of each element in the protonated molecule. The "Measured m/z" would be the value obtained from the HRMS instrument. The small difference between these two values, expressed in parts per million (ppm), is a key indicator of a correct assignment. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure by identifying characteristic fragments of the cyclopentylsulfonyl and aniline (B41778) moieties. lcms.cz

X-ray Diffraction Studies for Solid-State Molecular Architecture

The process involves growing a high-quality single crystal of the compound, which is then exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. anton-paar.com

Specific crystallographic data for this compound has not been reported in the reviewed literature. A patent document mentions the use of X-ray crystallography for the characterization of related compounds, indicating the utility of this technique in this chemical class. googleapis.com The table below outlines the principal crystallographic parameters that would be determined from such a study.

Table 2: Principal Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Calculated Density (g/cm³) | The density derived from the crystal data |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

This data would provide an unambiguous confirmation of the molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, which govern the solid-state properties of the compound.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Interaction Studies of Aniline Derivatives

Surface-Enhanced Raman Spectroscopy is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. The interaction of the analyte with the metal surface can enhance the Raman signal by several orders of magnitude, allowing for the detection of trace amounts of material and providing detailed information about the molecule's orientation and binding to the surface. scirp.org

For aniline and its derivatives, SERS studies have shown that the adsorption mechanism is complex and can involve interactions through the amino group, the aromatic ring, or other substituents. scirp.orgscirp.org The orientation of the adsorbed molecule is often dependent on factors such as the nature of the metal surface, the pH of the solution, and the electrode potential in electrochemical SERS studies. researchgate.net

In the case of this compound, two primary sites of interaction with a SERS-active surface are expected: the nitrogen atom of the aniline group and the oxygen atoms of the sulfonyl group.

Interaction via the Amino Group: The lone pair of electrons on the nitrogen atom of the aniline moiety can interact directly with the metal surface. This interaction is a common adsorption pathway for anilines and leads to significant enhancement of the vibrational modes associated with the amino group and the adjacent C-N bond. scirp.org

Interaction via the Sulfonyl Group: Studies on sulfonated compounds have indicated that the sulfonyl group can also interact with metal surfaces. researchgate.net The oxygen atoms of the sulfonyl group can act as binding sites, leading to enhancements of the S-O stretching modes. The relative orientation of the sulfonyl group with respect to the surface would influence which vibrational modes are most strongly enhanced.

The SERS spectrum of this compound would therefore be expected to show enhancements in the vibrational modes of both the aniline ring and the cyclopentylsulfonyl substituent. The relative intensities of these enhanced peaks would provide clues about the molecule's preferred orientation on the surface. For instance, a strong enhancement of the NH₂ scissoring mode and the C-N stretching mode would suggest an interaction primarily through the amino group. scirp.org Conversely, prominent S=O stretching bands would indicate a significant role of the sulfonyl group in the adsorption process. researchgate.net The electron-withdrawing nature of the cyclopentylsulfonyl group would also influence the electronic properties of the aniline ring, which in turn can affect the charge-transfer component of the SERS enhancement mechanism. scirp.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mechanistic Organic Chemistry of 4 Cyclopentylsulfonyl Aniline Reactions

Reaction Mechanisms of Sulfonylation Processes

The synthesis of sulfonylanilines, including 4-(Cyclopentylsulfonyl)aniline, can be achieved through various methods, with modern approaches often employing photoredox catalysis to generate the key reactive intermediates under mild conditions. nih.gov These methods offer advantages over classical techniques that may require harsh conditions, such as the use of stoichiometric Lewis or Brønsted acids and high temperatures. nih.gov

A prominent pathway for the formation of sulfonated anilines involves the generation of sulfonyl radicals from stable precursors like sulfinate salts or sulfonyl fluorides. nih.govnih.gov Visible-light-mediated photoredox catalysis is a key technology in this area. nih.gov

A plausible mechanism initiated by a photocatalyst, such as an Iridium complex (e.g., Ir[(ppy)₂(dtbbpy)]Cl), involves the following steps: nih.govresearchgate.net

Oxidation of Aniline (B41778) : The photoexcited catalyst (Ir(III)*) oxidizes the aniline derivative to generate an aniline radical cation (Intermediate A). nih.gov

Formation of Sulfonyl Radical : The reduced catalyst (Ir(II)) possesses a high reduction potential and can reduce a sulfonyl source, like sulfonyl fluoride (B91410), via a single electron transfer (SET). This process results in the formation of a sulfonyl radical (Intermediate C) and a fluoride anion. nih.gov

Radical Coupling : The sulfonyl radical then couples with the aniline radical cation. Tautomerization of the aniline radical cation may occur to form an intermediate (Intermediate B) which then couples with the sulfonyl radical to yield the final sulfonylaniline product. nih.gov

The involvement of a free radical pathway is supported by experiments where the reaction is impeded by the addition of radical scavengers. nih.govmdpi.com An alternative, though less likely, pathway could involve the nucleophilic attack of a sulfinate anion on the arene radical cation. nih.gov

The following table summarizes the key intermediates in the visible-light-mediated sulfonylation of anilines.

| Intermediate | Description | Role in Reaction |

| Aniline Radical Cation | Formed by the oxidation of the aniline starting material by a photoexcited catalyst. nih.gov | Reacts with the sulfonyl radical to form the C-S bond. nih.gov |

| Sulfonyl Radical | Generated from a sulfonyl source (e.g., sulfonyl fluoride, sulfinate salt) via reduction by the photocatalyst or other means. nih.govnih.gov | The key sulfonating species that attacks the aromatic ring. nih.gov |

| Tautomerized Intermediate | A resonance form of the aniline radical cation. nih.gov | May be the species that undergoes radical coupling with the sulfonyl radical. nih.gov |

The choice of catalyst and the associated counterions plays a critical role in the efficiency and outcome of sulfonylation reactions.

Photocatalysts: Iridium-based photocatalysts are commonly used for the visible-light-mediated sulfonylation of anilines. nih.govnih.gov The redox potentials of both the aniline and the sulfonyl precursor must be accessible by the catalyst for the reaction to proceed efficiently. rsc.org Both oxidative and reductive quenching cycles of the photocatalyst can operate simultaneously. rsc.org

Heterogeneous Catalysts: Biomass-derived heterogeneous copper catalysts (e.g., CuₓOᵧ@CS-400) have also been successfully employed for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com A proposed mechanism involves the formation of an anilido-copper complex, which then reacts with the sulfinate. These heterogeneous catalysts offer the advantage of being easily recoverable and recyclable. mdpi.com

Counterion Effects: Research has revealed that the counterion of the photocatalyst can have a crucial influence on reaction efficiency. nih.govchemrxiv.org For instance, in a sulfonative rearrangement of N-Aryl Sulfamates, the nature of the counterion (e.g., tributylammonium (B8510715) vs. sodium) significantly affected the propensity of the sulfamate (B1201201) intermediate to rearrange to the C-sulfonated product. chemrxiv.org In the visible-light-mediated sulfonylation using sulfonyl fluorides, the choice of counterion on the iridium catalyst was found to be a key parameter affecting the reaction's success, a finding that encourages further exploration in the field. nih.gov

Chemical Transformations of the Aniline Moiety in this compound

The reactivity of this compound is dictated by the electronic properties of both the aniline nitrogen and the cyclopentylsulfonyl group.

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com The chemical oxidation of aniline typically involves the loss of electrons from the molecule. openaccessjournals.com Strong oxidizing agents can convert the amino group into a nitro group, yielding nitrobenzene (B124822) derivatives. openaccessjournals.com Other potential oxidation products include benzoquinones. openaccessjournals.com

In the specific case of this compound, the powerful electron-withdrawing nature of the sulfonyl group (-SO₂R) would significantly influence the oxidation process. This group deactivates the aromatic ring towards oxidation, making the reaction more difficult compared to unsubstituted aniline. However, the amino group can still be targeted by strong oxidants. For example, Zr(OH)₄ has been used as a catalyst for the selective oxidation of anilines to azoxybenzenes, azobenzenes, or nitrosobenzenes, with product selectivity being controllable. researchgate.net The presence of the sulfonyl group would likely modulate the selectivity of such transformations.

In electrophilic aromatic substitution reactions, the regiochemical outcome on the this compound ring is determined by the combined directing effects of the amino (-NH₂) group and the cyclopentylsulfonyl (-SO₂-c-C₅H₉) group.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. byjus.commasterorganicchemistry.com

Sulfonyl Group (-SO₂R): The sulfonyl group is a strong electron-withdrawing group and is therefore deactivating and meta-directing.

In this compound, the para position relative to the amino group is already occupied by the sulfonyl group. The directing effects of the two substituents are as follows:

The -NH₂ group directs incoming electrophiles to the positions ortho to it (C2 and C6).

The -SO₂-c-C₅H₉ group directs incoming electrophiles to the positions meta to it (C3 and C5).

Since the amino group is a much stronger activating director than the sulfonyl group is a deactivating one, electrophilic substitution is expected to occur predominantly at the positions activated by the amino group. Therefore, substitution will take place at the C2 and C6 positions, which are ortho to the amino group and meta to the sulfonyl group. byjus.comallen.in

It is important to note that under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com The anilinium group is a strongly deactivating, meta-directing group. masterorganicchemistry.com In such a scenario, the ring would be strongly deactivated, and any substitution would be directed to the positions meta to both groups (C3 and C5), which are already meta to the sulfonyl group.

The following table summarizes the directing effects for electrophilic aromatic substitution on this compound.

| Position | Relation to -NH₂ | Relation to -SO₂-c-C₅H₉ | Predicted Reactivity (Neutral/Mildly Acidic) |

| C2, C6 | ortho | meta | Activated (Most likely site of substitution) |

| C3, C5 | meta | ortho | Deactivated |

Rearrangement Cascades Involving Aniline Derivatives

Aniline derivatives and their related sulfonamides can participate in various rearrangement cascades, often leading to complex molecular architectures.

One of the most relevant rearrangements for sulfonamides is the Truce-Smiles rearrangement . This reaction is an intramolecular nucleophilic aromatic substitution (SₙAr) where an aryl group migrates from a heteroatom (like sulfur) to a carbanion. cdnsciencepub.com The mechanism generally proceeds via a Meisenheimer adduct, a stabilized cyclohexadienyl anion intermediate. cdnsciencepub.com The reaction often requires strong electron-withdrawing groups on the migrating aryl ring to stabilize this intermediate. cdnsciencepub.com Some variations of this reaction involve a tandem sequence of rearrangement, extrusion of sulfur dioxide, and hydrolysis. jst.go.jp

Photochemical reactions can also initiate cascade sequences. For instance, a photochemical cascade involving radical annulation and a desulfonylative rearrangement has been developed for N-acyl sulfonamides. nih.gov This process begins with the formation of a nitrogen-centered radical, which undergoes cyclization. The subsequent steps involve the sulfonyl group acting as a traceless linker, leading to an aryl migration and the formation of densely substituted arylethylamines. nih.gov

Copper-catalyzed asymmetric allen.incdnsciencepub.com-rearrangements have also been reported for N-methoxyaniline derivatives. rsc.org These reactions proceed through chiral ortho-quinol imine intermediates and can be part of a cascade that includes subsequent Diels-Alder reactions to build three-dimensional molecular structures. rsc.org While not directly involving a sulfonylaniline, these studies demonstrate the potential for rearrangement cascades within the broader class of substituted anilines, providing pathways to unique chiral building blocks. rsc.org

Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. mdpi.com Methods like B3LYP combined with basis sets such as 6-311G(d,p) are frequently employed to optimize molecular geometry and calculate various chemical descriptors. nih.govthaiscience.info

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Conversely, a smaller energy gap suggests the molecule is more polarizable and reactive. nih.gov

For aniline (B41778) derivatives, the HOMO-LUMO gap can be influenced by substituents on the aromatic ring. In a study of various aniline derivatives using the B3LYP/6-311G(d,p) method, the following quantum chemical parameters were calculated, illustrating how different functional groups alter the electronic properties. thaiscience.info

| Parameter | p-aminoaniline | p-isopropylaniline | p-nitroaniline |

| HOMO (eV) | -4.8468 | -5.5103 | -6.8327 |

| LUMO (eV) | -0.2449 | -0.2135 | -2.9420 |

| Energy Gap (ΔE) (eV) | 4.6019 | 5.2968 | 3.8907 |

| This interactive data table showcases calculated quantum chemical parameters for related aniline compounds, demonstrating the influence of substituents on electronic properties. thaiscience.info |

Understanding the distribution of electronic charges within a molecule is crucial for predicting its reactivity, particularly identifying sites susceptible to electrophilic or nucleophilic attack. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate atomic charges. nih.govnih.gov NBO analysis provides insights into charge transfer and intramolecular interactions by studying the stabilization energies between donor and acceptor orbitals. researchgate.net

In substituted anilines, the charge distribution is heavily influenced by the nature of the substituent groups. For instance, electron-donating groups increase the negative charge on the aniline nitrogen and specific carbons in the ring, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density at these positions. This analysis helps in understanding the molecule's electrostatic potential and predicting its interaction with other molecules. thaiscience.info

The three-dimensional structure and flexibility of 4-(Cyclopentylsulfonyl)aniline are determined by rotations around its single bonds and the inversion of the amino group. The aniline amino group is typically non-planar, and the energy required to move through a planar transition state to its mirror image is known as the inversion barrier. innovareacademics.in This barrier can be significantly affected by substituents on the para-position of the aniline ring. innovareacademics.in Electron-donating groups tend to increase the inversion barrier, favoring a more non-planar structure, while electron-withdrawing groups can lower the barrier, promoting planarity. innovareacademics.in The calculated inversion barrier for the parent aniline molecule is approximately 6.0 kJ/mol (or 1.43 kcal/mol), which aligns well with experimental values. innovareacademics.inrsc.org

Computational methods can be used to model these conformational changes and calculate the associated energy barriers. For flexible systems, identifying the most stable conformers is essential, as these are the most likely to be observed experimentally and participate in chemical reactions or biological interactions. nih.gov

Molecular Dynamics Simulations in Complex Biological Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for understanding how a molecule like this compound might behave in a complex biological environment, such as interacting with a protein receptor or permeating a cell membrane. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals information about the system's dynamics and thermodynamics. nih.govresearchgate.net By placing the molecule in a simulated environment (e.g., a water box with a lipid bilayer or a protein), researchers can observe its binding modes, conformational changes upon interaction, and the stability of the resulting complex. nih.govmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly DFT, is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.govresearchgate.net By performing frequency calculations on the optimized geometry of this compound, it is possible to predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural verification. researchgate.net The close agreement between computed and experimental spectra serves as strong evidence for the proposed molecular structure. nih.gov

Computational Approaches for Reaction Pathway Elucidation and Mechanistic Insights

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. mdpi.com This involves locating and calculating the energies of all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which governs its rate. This approach allows for a detailed understanding of reaction feasibility and selectivity, providing insights that can guide the optimization of synthetic routes. mdpi.comresearchgate.net For instance, computational studies can be used to explore the pathways for the synthesis of sulfonamides, helping to rationalize experimental outcomes and predict the effects of different catalysts or reaction conditions. mdpi.com

Medicinal Chemistry and Biological Applications

Structure-Activity Relationship (SAR) Studies of 4-(Cyclopentylsulfonyl)aniline and Analogues

Impact of Sulfonyl and Cyclopentyl Moieties on Biological Activity

The sulfonyl group is a common feature in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. acs.orgresearchgate.netnih.gov This functional group is known to be a key player in enzyme inhibition. The strong electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the entire molecule, affecting its ability to bind to biological targets.

Bioisosteric Replacements of the Aniline (B41778) Scaffold in Drug Design

While the aniline moiety can be crucial for biological activity, it has also been associated with potential metabolic liabilities and toxicities in some drug candidates. biopartner.co.ukacs.org This has led medicinal chemists to explore bioisosteric replacements, where the aniline scaffold is substituted with other functional groups that mimic its size, shape, and electronic properties while potentially improving its metabolic stability and safety profile. acs.orgctppc.org

Common bioisosteres for the aniline group include various nitrogen-containing heterocycles. The goal of such replacements is to retain the desired biological activity while mitigating any undesirable properties associated with the aniline moiety. acs.org For instance, sulfonimidamides have been investigated as bioisosteric analogues of sulfonamides, where one of the sulfonyl oxygens is replaced by an imine group. nih.gov This modification can introduce an additional chiral center, allowing for a more three-dimensional exploration of the chemical space and potentially leading to compounds with improved activity and reduced toxicity. nih.gov

Biological Targets and Mechanisms of Action

The therapeutic potential of this compound and its analogues is realized through their interaction with specific biological targets, primarily enzymes. By inhibiting the function of key enzymes involved in disease progression, these compounds can exert their pharmacological effects.

Enzyme Inhibition Profiles (e.g., PI5P4Ks, AAA ATPase p97, HIV-1 Reverse Transcriptase, FGFR1)

While direct enzymatic inhibition data for this compound is not extensively available in public literature, the structural motifs present in the molecule suggest potential activity against several important enzyme families.

Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks): This family of lipid kinases plays a role in cellular signaling and has been identified as a potential target in cancer. The development of inhibitors for PI5P4Ks is an active area of research.

AAA ATPase p97: This enzyme is involved in protein quality control and has been recognized as a therapeutic target in cancer. nih.govnih.gov Inhibition of p97 can lead to the accumulation of misfolded proteins and ultimately, cancer cell death.

HIV-1 Reverse Transcriptase: This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). nih.govmdpi.comnih.govebi.ac.uk Sulfonamide-containing compounds have been explored as inhibitors of this vital viral enzyme. acs.org

Fibroblast Growth Factor Receptor 1 (FGFR1): FGFRs are a family of receptor tyrosine kinases that can be dysregulated in various cancers. Small molecule inhibitors targeting the ATP-binding site of these receptors are being investigated as anticancer agents.

The presence of the sulfonamide-like core in this compound makes it a candidate for investigation against these and other enzyme targets.

Antimitotic and Antiproliferative Activities Against Cancer Cell Lines

Several studies have highlighted the antimitotic and antiproliferative properties of sulfonamide and benzenesulfonamide derivatives against various cancer cell lines. acs.orgnih.govnih.govacs.orgimmunopathol.comrsc.orgmdpi.commdpi.com These compounds can interfere with the cell cycle, often by disrupting the dynamics of microtubule assembly, which is essential for cell division (mitosis). acs.orgnih.govacs.org By inhibiting the proper formation of the mitotic spindle, these agents can lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis (programmed cell death). acs.orgaacrjournals.org

The antiproliferative activity of benzenesulfonamide derivatives has been demonstrated against a range of human cancer cell lines, including those of the breast, colon, and lung. nih.govimmunopathol.comrsc.orgmdpi.com Structure-activity relationship studies on these classes of compounds have shown that the nature and position of substituents on the aromatic ring significantly influence their cytotoxic potency. nih.gov For example, the presence of electron-donating groups on the benzenesulfonamide ring has been shown to increase antiproliferative activity in some series of compounds. nih.gov

Given these findings for related sulfonamides, it is plausible that this compound and its analogues could exhibit similar antimitotic and antiproliferative effects, making them interesting candidates for further investigation in cancer research. The specific activity of this compound against different cancer cell lines would need to be determined through dedicated screening programs.

Below is an interactive data table summarizing the potential biological activities of compound classes related to this compound.

| Compound Class | Biological Activity | Potential Mechanism of Action |

| Sulfonamides | Antibacterial, Antiviral, Antimitotic | Enzyme inhibition, Disruption of microtubule dynamics |

| Benzenesulfonamides | Antiproliferative, Anticancer | Inhibition of cancer cell growth, Induction of apoptosis |

| Indole Sulfonamides | Antimitotic, Anticancer | Perturbation of spindle microtubule assembly |

Antifungal and Antimicrobial Potential

The sulfonylaniline scaffold, a core component of this compound, is a subject of significant interest in the development of new antimicrobial and antifungal agents. Research into structurally related compounds has demonstrated that this chemical framework can be integral to potent activity against a range of pathogens, including drug-resistant strains.

Derivatives known as indolylcyanoethylenyl sulfonylanilines (ISs) have been identified as promising antibacterial agents. nih.gov In one study, certain ISs showed favorable bacteriostatic effects against tested bacteria. nih.gov A specific hydroxyethyl IS derivative, 14a , was particularly effective, exhibiting an 8-fold more potent inhibitory action against multidrug-resistant Acinetobacter baumannii and Escherichia coli 25922 than the antibiotic norfloxacin, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.gov This compound also demonstrated a rapid bactericidal effect and was effective at eradicating bacterial biofilms. nih.gov The proposed mechanism for these sulfonylaniline derivatives includes the disintegration of the bacterial membrane integrity and the intercalation into bacterial DNA, which obstructs its biological functions. nih.gov

The broader sulfonamide class, to which sulfonylanilines belong, has been incorporated into other molecular structures to create agents with significant antimicrobial properties. A series of sulfonamide-derived chromones demonstrated significant antibacterial activity against both Gram-negative species (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexener) and Gram-positive species (Bacillus subtilis, Staphylococcus aureus). nih.gov Some of these compounds also showed notable antifungal activity against various fungal strains, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus. nih.gov

Furthermore, the aniline portion of the molecule is also recognized for its contribution to antimicrobial activity. Studies on halogen-substituted anilines have revealed broad-spectrum antimicrobial and antibiofilm capabilities against pathogens like uropathogenic E. coli (UPEC) and ESKAPE pathogens. nih.gov These findings underscore the therapeutic potential of the core structures within this compound in combating microbial infections.

Table 1: Antimicrobial Activity of Structurally Related Sulfonylaniline Derivatives

| Compound Class/Derivative | Target Organism | Activity/Potency | Source |

|---|---|---|---|

| Indolylcyanoethylenyl Sulfonylaniline (IS 14a) | Multidrug-resistant A. baumannii | MIC: 0.5 μg/mL | nih.gov |

| Indolylcyanoethylenyl Sulfonylaniline (IS 14a) | Multidrug-resistant E. coli 25922 | MIC: 0.5 μg/mL | nih.gov |

| Sulfonamide-derived Chromones | Gram-negative & Gram-positive bacteria | Significant antibacterial activity | nih.gov |

| Sulfonamide-derived Chromones | Various fungal strains | Significant antifungal activity | nih.gov |

| Halogenated Anilines | Uropathogenic E. coli (UPEC) | MICs: 100-200 μg/mL | nih.gov |

Other Investigated Biological Effects (e.g., Anti-inflammatory, Analgesic, DNA Binding, Apoptosis Induction)

Beyond antimicrobial applications, molecules containing the sulfonylaniline scaffold have been investigated for a variety of other biological activities, highlighting the versatility of this chemical structure.

Anti-inflammatory and Analgesic Effects The 4-(methylsulfonyl)aniline pharmacophore has been successfully incorporated into the structures of known non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and diclofenac. nih.gov This modification was shown to maintain or, in some cases, enhance anti-inflammatory activity in an in-vivo rat model of egg-white induced paw edema. nih.gov This suggests that the sulfonylaniline moiety may contribute to selectivity towards the COX-2 enzyme, a key target in inflammation. nih.gov Similarly, pyrazole derivatives containing sulfur have demonstrated both antinociceptive and anti-inflammatory effects in mouse models, reducing chemically induced pain and inflammation. nih.gov

DNA Binding The ability to interact with DNA is a mechanism of action for several classes of therapeutic agents. As part of their antibacterial mechanism, certain indolylcyanoethylenyl sulfonylanilines have been found to intercalate into DNA, disrupting its biological function. nih.gov Other complex aniline derivatives, such as N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, are known to bind to DNA through the intercalation of their 9-aminoacridine moiety between DNA base pairs, with the anilino side chain situated in the narrow groove. nih.gov

Apoptosis Induction Aniline derivatives have also been identified as inducers of apoptosis (programmed cell death), a critical process in cancer therapy. For instance, 4-Isopropyl-2-(1-Phenylethyl) aniline, isolated from Cordyceps bassiana, was shown to induce apoptosis in C6 glioma cells. inforang.com This activity was associated with an increase in the active forms of caspase-3 and caspase-9, which are key executioner and initiator proteins in the apoptotic cascade. inforang.com Another study showed that terpinen-4-ol induces p53-dependent apoptosis in non-small cell lung cancer cells, which involves the activation of caspases and an increase in the Bax/Bcl-2 ratio. nih.gov

Pharmacological Profiles and Drug Design Considerations

In Vivo Pharmacokinetics and Brain Penetration for Lead Compounds

A critical aspect of developing drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). The pharmacokinetic profiles and brain penetration of lead compounds containing sulfonamide and sulfonylaniline scaffolds have been a focus of optimization studies.

Research on a pyrazole sulfonamide series of inhibitors demonstrated that structural modifications can dramatically influence CNS penetration. nih.gov A key finding was that capping the sulfonamide nitrogen with a methyl group significantly improved the brain-to-blood concentration ratio in mice. nih.gov For example, the parent compound in the series had a brain:blood ratio of less than 0.1, whereas the N-methylated analog (24 ) achieved a ratio of 3.7. nih.gov This highlights that the acidic sulfonamide moiety can be a primary cause of poor CNS penetration. nih.gov Further optimization led to compound 40 , which retained appreciable CNS penetration with a brain:blood ratio of 1.6 while also showing good oral exposure in mice. nih.gov

Studies on other classes of compounds have established a strong correlation between in-vitro permeability data and in-vivo brain uptake. researchgate.net The brain uptake clearance (Kin) is a key parameter used to quantify the rate of a compound's entry into the brain. researchgate.net Efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively pump compounds out of the brain, limiting their therapeutic concentration. nih.gov The design of CNS-penetrant sulfonylaniline derivatives must therefore consider factors that minimize recognition by these efflux pumps.

Table 2: Brain Penetration of Selected Sulfonamide Derivatives in Mice

| Compound | Key Structural Feature | Brain:Blood Ratio | Source |

|---|---|---|---|

| 7 | Uncapped Sulfonamide | <0.1 | nih.gov |

| 24 | N-Methyl Sulfonamide | 3.7 | nih.gov |

| 40 | Optimized Linker & N-Capping | 1.6 | nih.gov |

| 53 | Bicyclic Analogue | 2.6 | nih.gov |

Selectivity Against Off-Target Kinases and Safety Panel Assessment

To ensure the safety of a potential drug candidate, it is crucial to assess its selectivity and identify any unintended interactions with other biological targets. This is often accomplished through comprehensive safety panel screening.

These safety panels evaluate a compound's interaction with a wide array of targets known to be associated with adverse drug reactions. news-medical.net For example, the ICESTP Safety Panel 90 is a secondary safety pharmacology assessment that uses 138 assays to screen compounds against targets related to the cardiovascular system, central nervous system, metabolism, and immune system. news-medical.net Such screening can reveal off-target effects that might not be predicted from the primary mechanism of action.

An example of this assessment involved the drug Pergolide , which was tested against this 90-target panel. news-medical.net The results showed that Pergolide had low selectivity, with 12 targets demonstrating over 50% activation and two targets showing over 50% inhibition at a concentration of 10 µM. news-medical.net These off-target effects were linked to an increased risk of cardiac valvulopathy. news-medical.net This type of early safety assessment is vital for guiding rational drug development and selecting compounds with a lower risk of adverse effects. news-medical.net Structure-based assessments are also used in early development to identify potential genotoxic hazards from starting materials and intermediates, showing a high concordance of 92% with results from the Ames test for mutagenicity. nih.gov

Table 3: Illustrative Off-Target Profile for Pergolide from a Safety Panel Screen

| Compound | Concentration | Number of Targets with >50% Activation | Number of Targets with >50% Inhibition | Associated Risk | Source |

|---|---|---|---|---|---|

| Pergolide | 10 µM | 12 | 2 | Cardiac Valvulopathy | news-medical.net |

Rational Drug Design Strategies Utilizing Sulfonylaniline Scaffolds

The sulfonamide group and the broader sulfonylaniline scaffold are considered highly versatile in medicinal chemistry and have been central to numerous rational drug design strategies. nih.gov Since the 1930s, this scaffold has led to a multitude of FDA-approved drugs for treating a wide array of conditions, including cancer, viral infections, and inflammatory diseases. nih.gov

Rational design strategies often leverage the sulfonylaniline core as a foundational scaffold to which various functional groups are added to achieve desired biological activity and selectivity. researchgate.net The structural diversity of sulfonamide derivatives allows for the fine-tuning of their mechanisms of action, which include carbonic anhydrase inhibition, modulation of the Janus kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, and protease inhibition. nih.gov

Specific examples of these strategies include:

Exploiting the Scaffold for Novel Antibacterials: Researchers have designed unique indolylcyanoethylenyl sulfonylanilines specifically to combat multidrug-resistant pathogens. nih.gov

Creating Hybrid NSAIDs: The 4-(methylsulfonyl)aniline pharmacophore has been rationally incorporated into existing NSAIDs to maintain anti-inflammatory effects while potentially increasing selectivity for the COX-2 enzyme, which could lead to fewer gastrointestinal side effects. nih.gov

Breaking Classical Structure-Activity Relationships: Medicinal chemists have intentionally incorporated unique substituents onto the sulfanilamido skeleton to expand its applications far beyond its original use as an antibacterial agent. researchgate.net

These approaches demonstrate that the sulfonylaniline scaffold is a privileged structure in drug discovery, providing a robust framework for developing targeted therapies with improved efficacy and safety profiles.

Analytical Method Development and Validation

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity and quantifying 4-(Cyclopentylsulfonyl)aniline. The choice of technique depends on the specific analytical challenge, such as routine purity testing, trace impurity analysis, or separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for the purity assessment and quantification of this compound and related aromatic amines. thermofisher.commdpi.com These methods offer high resolution, sensitivity, and precision.

Method development for an aniline (B41778) derivative like this compound typically involves a reversed-phase (RP) approach. nih.govsielc.com A C8 or C18 stationary phase is commonly selected to provide the necessary hydrophobic interactions for retaining the analyte and separating it from potential process impurities or degradation products. nih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comchromforum.org The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and selectivity for amine-containing compounds. sielc.com For UPLC applications, which utilize smaller particle size columns (e.g., sub-2 µm), methods can be adapted to achieve faster analysis times and greater efficiency. sielc.comsielc.com Detection is typically performed using a UV detector at a wavelength where the aniline chromophore exhibits strong absorbance. nih.gov A Photo-Diode Array (PDA) detector can be employed for simultaneous quantification and peak purity assessment. wu.ac.th

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-Phase C8 or C18, 3-5 µm (HPLC), <2 µm (UPLC) |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture |

| Mode | Isocratic or Gradient Elution researchgate.netchromforum.org |

| Detector | UV/PDA at ~190-265 nm nih.govwu.ac.th |

| Flow Rate | 0.8 - 1.5 mL/min (HPLC), 0.3 - 0.6 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C chromforum.orgwu.ac.th |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the trace analysis of volatile and semi-volatile impurities in this compound. ajrconline.org It offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying genotoxic or other process-related impurities at very low levels. mdpi.comnih.gov

The development of a GC method for aniline derivatives often requires careful optimization of sample preparation and chromatographic conditions. epa.gov Due to the polarity of aniline compounds, derivatization may sometimes be employed, although direct analysis is often possible. thermofisher.com Fused silica capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SE-54) or a more polar phase like wax (e.g., HP-INNOWAX), are commonly used. epa.govresearchgate.net Sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or accelerated solvent extraction (ASE) can be used to isolate and concentrate trace analytes from the sample matrix. nih.govd-nb.inforesearchgate.net The use of a mass spectrometer as a detector provides definitive identification of impurities based on their mass spectra and allows for quantification with high sensitivity using selected ion monitoring (SIM) mode. mdpi.comnih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Fused silica capillary column (e.g., SE-54, HP-INNOWAX) epa.govresearchgate.net |

| Injection Mode | Splitless for trace analysis epa.gov |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Ionization Mode (MS) | Electron Ionization (EI) |

| Data Acquisition (MS) | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification mdpi.com |

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional normal-phase HPLC. chromedia.orgamericanpharmaceuticalreview.com If this compound or its derivatives possess stereogenic centers, SFC would be the method of choice for separating the enantiomers. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is less viscous and has higher diffusivity than liquid mobile phases, leading to faster and more efficient separations. chromedia.org

Method development in chiral SFC involves screening a variety of chiral stationary phases (CSPs), most commonly those based on polysaccharide derivatives (e.g., amylose or cellulose). chromedia.orgchiraltech.com An organic modifier, typically an alcohol such as methanol, ethanol, or isopropanol, is added to the CO2 to modulate analyte retention and selectivity. chiraltech.com For basic compounds like anilines, the addition of a small amount of a basic additive (e.g., diethylamine) to the modifier can significantly improve peak shape and resolution. chiraltech.com The high speed of SFC makes it possible to screen multiple columns and mobile phase conditions rapidly, accelerating the development of an effective chiral separation method. youtube.com

| Parameter | Typical Conditions |

|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) |

| Co-solvent/Modifier | Methanol, Ethanol, or Isopropanol chiraltech.com |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phases (CSPs) chromedia.org |

| Additives | Basic (e.g., Diethylamine) for basic analytes chiraltech.com |

| Advantages | Fast analysis, reduced organic solvent consumption, improved resolution chromedia.orgyoutube.com |

Method Validation Parameters for Pharmaceutical Analysis

Once an analytical method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is a regulatory requirement and demonstrates that the method is reliable, reproducible, and accurate for the analysis of the substance. nih.govnih.gov Key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH). researchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of known impurities and potential degradation products.

This is typically achieved by:

Resolution: Ensuring baseline separation between the main analyte peak and adjacent impurity peaks.

Spiked Samples: Analyzing samples spiked with known impurities to demonstrate their separation from the main compound.

Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and proving the method can separate these from the intact analyte.

Peak Purity Analysis: Using a PDA detector to assess the spectral homogeneity across the analyte peak, confirming that it is not co-eluting with any impurities. wu.ac.th

Selectivity is a related term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte. fda.gov For the quantification of this compound, accuracy is often evaluated by performing recovery studies on a placebo or sample matrix spiked with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The results are expressed as the percent recovery. Regulatory guidelines often specify acceptance criteria for recovery, for example, between 98.0% and 102.0%. fda.gov

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate determinations at 100% of the test concentration. nih.gov

Intermediate Precision: Expresses the variation within the same laboratory, considering different days, different analysts, or different equipment.

Reproducibility: Assesses the precision between different laboratories (inter-laboratory trials) and is often considered during the standardization of analytical methods.

Precision is usually expressed as the variance, standard deviation, or relative standard deviation (RSD) of a series of measurements. nih.gov For pharmaceutical analysis, an RSD of not more than 2% is often required.

Robustness and Ruggedness

No specific studies detailing the robustness and ruggedness of an analytical method for this compound have been identified. Such studies would typically involve a systematic investigation of the effects of small, deliberate variations in method parameters on the analytical results. This could include variations in mobile phase composition, pH, column temperature, and flow rate in a chromatographic method. The goal would be to demonstrate the reliability of the analytical method during normal usage.

Limits of Detection (LOD) and Quantitation (LOQ)

Specific Limits of Detection (LOD) and Quantitation (LOQ) for this compound have not been established in the available literature. The determination of these parameters is a critical component of method validation, indicating the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values are typically determined by methods such as the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Development of Analytical Procedures for Process Control and Quality Assurance in Synthesis

Information regarding the development of analytical procedures for in-process control and quality assurance during the synthesis of this compound is not publicly available. The development of such procedures would be essential for monitoring the progress of the chemical reaction, identifying the formation of impurities, and ensuring the quality and consistency of the final product. These procedures often utilize process analytical technology (PAT) to provide real-time or near-real-time analysis.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

Future research in the area of 4-(Cyclopentylsulfonyl)aniline could focus on the development of more efficient and versatile synthetic methods for its preparation and derivatization. This could include the use of novel catalytic systems for C-S bond formation or the development of late-stage functionalization techniques to introduce the cyclopentylsulfonyl group into complex molecules. Visible-light-mediated sulfonylation reactions are a promising avenue for the synthesis of a diverse range of sulfonylated anilines under mild conditions. calpaclab.com

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Should this compound or its derivatives show significant biological activity, further research will be needed to elucidate their mechanism of action at the molecular level. Techniques such as X-ray crystallography and computational modeling could be employed to study the binding of these compounds to their biological targets. This would provide valuable insights for the design of more potent and selective inhibitors.

Advanced Computational Modeling for Predictive Design and Optimization

Computational modeling and quantitative structure-activity relationship (QSAR) studies can play a crucial role in the future development of this compound derivatives. These methods can be used to predict the biological activity of virtual compounds, prioritize synthetic targets, and guide the optimization of lead compounds. Molecular docking simulations can help to understand the binding modes of these molecules and identify key interactions with their biological targets.

Emerging Therapeutic Applications of Sulfonyl Anilines